REACTION_CXSMILES
|
[BrH:1].[CH3:2][C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[C:6](N)=[N:7][CH:8]=1.BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:1][C:6]1[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][C:3]([CH3:2])=[CH:8][N:7]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
28.6 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=NC1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred until the internal temperature
|
Type
|
CUSTOM
|
Details
|
reached to −10° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction mixture temperature below 0° C
|
Type
|
STIRRING
|
Details
|
The dark mixture (gas evolution was observed) was stirred for 1 h at 0° C.
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
then was carefully treated
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 20° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |